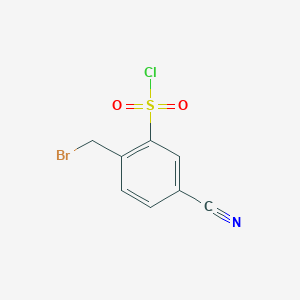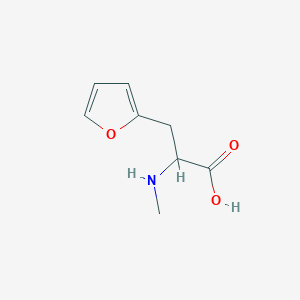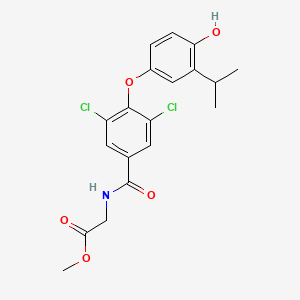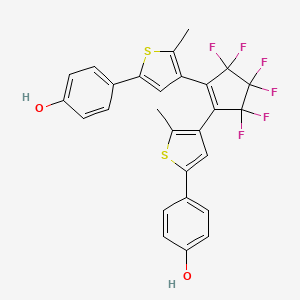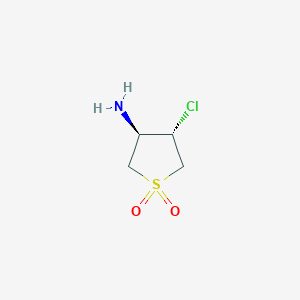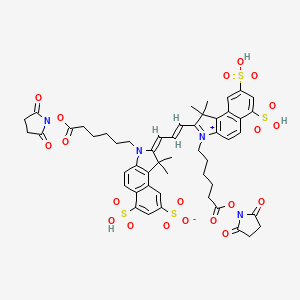
Cy3.5 dise(tetra so3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cy3.5 DiSE(tetra SO3) is a fluorescent dye commonly used in biological and chemical research. Its chemical formula is C51H54N4O20S4 , and its molecular weight is approximately 1171.25 g/mol . This compound belongs to the class of cyanine dyes, which exhibit strong fluorescence properties.
準備方法
Synthetic Routes: The synthesis of Cy3.5 DiSE(tetra SO3) involves several steps. While specific details may vary, the general synthetic route includes the following:
- Starting Material : Begin with a suitable precursor molecule.
- Functionalization : Introduce the necessary functional groups (such as sulfonate groups) to enhance water solubility and reactivity.
- Condensation Reaction : Perform a condensation reaction to link the functionalized precursor with the cyanine core.
- Sulfonation : Introduce the tetrasulfonate groups (SO3) to obtain Cy3.5 DiSE(tetra SO3).
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yield and purity for commercial applications.
化学反応の分析
Cy3.5 DiSE(tetra SO3) undergoes various chemical reactions:
- Oxidation : It can be oxidized under appropriate conditions.
- Reduction : Reduction reactions are possible, altering its fluorescence properties.
- Substitution : The sulfonate groups make it amenable to substitution reactions. Common reagents include oxidizing agents (e.g., potassium dichromate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
Major products formed during reactions include modified versions of Cy3.5 DiSE(tetra SO3) with altered properties.
科学的研究の応用
Cy3.5 DiSE(tetra SO3) finds applications in various fields:
- Fluorescent Labeling : Used to label biomolecules (proteins, nucleic acids) for imaging and tracking in live cells.
- DNA and RNA Detection : Enables sensitive detection of DNA and RNA sequences.
- Cellular Imaging : Visualizing cellular structures and processes.
- Protein-Protein Interactions : Studying protein interactions within cells.
- In Vivo Imaging : Used in animal studies to visualize tissues and organs.
作用機序
The compound’s fluorescence arises from its extended conjugated system. Upon excitation, it emits light at a specific wavelength. Researchers use Cy3.5 DiSE(tetra SO3) to visualize cellular components and study dynamic processes.
類似化合物との比較
Cy3.5 DiSE(tetra SO3) stands out due to its unique combination of fluorescence properties, stability, and water solubility. Similar compounds include Cy3, Cy5, and Cy7, but each has distinct characteristics.
特性
分子式 |
C51H54N4O20S4 |
|---|---|
分子量 |
1171.3 g/mol |
IUPAC名 |
(2E)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(E)-3-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate |
InChI |
InChI=1S/C51H54N4O20S4/c1-50(2)40(52(24-9-5-7-14-46(60)74-54-42(56)20-21-43(54)57)36-18-16-32-34(48(36)50)26-30(76(62,63)64)28-38(32)78(68,69)70)12-11-13-41-51(3,4)49-35-27-31(77(65,66)67)29-39(79(71,72)73)33(35)17-19-37(49)53(41)25-10-6-8-15-47(61)75-55-44(58)22-23-45(55)59/h11-13,16-19,26-29H,5-10,14-15,20-25H2,1-4H3,(H3-,62,63,64,65,66,67,68,69,70,71,72,73) |
InChIキー |
USIATRQVIRQFLY-UHFFFAOYSA-N |
異性体SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON4C(=O)CCC4=O)/C=C/C=C/5\C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C |
正規SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)ON4C(=O)CCC4=O)C=CC=C5C(C6=C(N5CCCCCC(=O)ON7C(=O)CCC7=O)C=CC8=C6C=C(C=C8S(=O)(=O)O)S(=O)(=O)[O-])(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





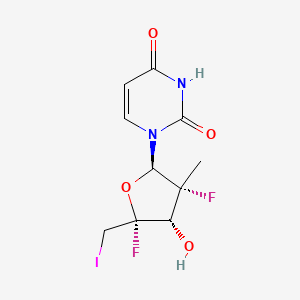

![5-Bromo-2-ethyl-7-methyl-1H-benzo[d]imidazole](/img/structure/B12949560.png)

